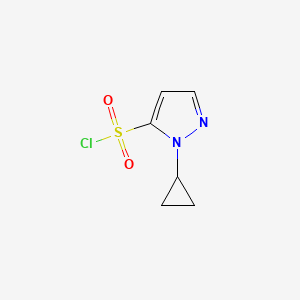![molecular formula C19H19N3O5S B2824745 ethyl 3-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamido)benzoate CAS No. 1448036-21-2](/img/structure/B2824745.png)
ethyl 3-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamido)benzoate is a synthetic compound characterized by its complex molecular structure, encompassing a variety of functional groups. It holds significance in various research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamido)benzoate typically involves multiple steps:
Formation of the thieno[3,2-d]pyrimidine core: : Starting from a suitable thiophene derivative, a cyclization reaction with urea or its derivatives leads to the thienopyrimidine structure. This is usually done under heated conditions in the presence of a catalyst such as sulfuric acid.
Amidation reaction: : The next step involves coupling this thienopyrimidine core with butanoyl chloride to introduce the butanamido group. This reaction is typically performed in an organic solvent like dichloromethane, using a base like triethylamine to neutralize the hydrogen chloride produced.
Esterification: : Finally, the compound is esterified with ethyl benzoate under reflux conditions to introduce the ester group, completing the synthesis. This step usually requires a catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound might involve optimizations of the above steps to ensure higher yields and cost-effectiveness. This often includes:
Using continuous flow reactors to perform reactions more efficiently.
Optimizing temperature and pressure conditions to enhance reaction rates.
Employing solvent recycling and purification systems to reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamido)benzoate can undergo several types of chemical reactions:
Oxidation: : This compound can be oxidized at specific positions depending on the reagents and conditions. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reduction reactions can target the ketone groups within the thienopyrimidine structure. Reagents like sodium borohydride (NaBH4) are commonly used.
Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the amido and ester groups. Common reagents for this include alkali metals and amines.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an aqueous medium under reflux.
Reduction: : Sodium borohydride in ethanol under mild heating.
Substitution: : Sodium hydroxide in a polar solvent under ambient conditions.
Major Products
Oxidation: : Potential oxidation of the thienopyrimidine ring leading to sulfoxides or sulfones.
Reduction: : Reduction of the carbonyl groups to alcohols.
Substitution: : Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
In Chemistry
Used as a starting material in the synthesis of various heterocyclic compounds.
Acts as a ligand in coordination chemistry for the preparation of metal complexes.
In Biology
Investigated for its potential as a bioactive molecule in the development of new pharmaceuticals.
Utilized in the study of enzyme interactions due to its complex structure.
In Medicine
Potential therapeutic applications due to its structural similarity to known pharmaceutical agents.
Research into its activity against certain types of cancer and microbial infections.
In Industry
Used in the manufacture of specialized chemical intermediates.
Explored for use in material science applications due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of ethyl 3-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamido)benzoate is largely dependent on its interaction with biological targets:
Molecular Targets: : Includes enzymes and receptors that have binding sites complementary to the compound’s structure.
Pathways Involved: : Often involves the inhibition of specific enzymes or the modulation of receptor activity, leading to downstream effects in cellular processes.
Comparación Con Compuestos Similares
Ethyl 3-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamido)benzoate stands out due to its unique combination of functional groups. Similar compounds include:
Ethyl 4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanoate: : Lacks the amido group but shares the thienopyrimidine core.
Mthis compound: : Contains a methyl ester instead of an ethyl ester, altering its reactivity and physical properties.
3-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamido)benzoic acid: : Carboxylate version that can engage in different types of reactions due to the presence of a carboxylic acid group.
Each of these compounds has its own unique set of properties, making this compound distinct in its applications and reactivity.
Propiedades
IUPAC Name |
ethyl 3-[4-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)butanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-2-27-18(25)12-5-3-6-13(11-12)20-15(23)7-4-9-22-17(24)16-14(8-10-28-16)21-19(22)26/h3,5-6,8,10-11H,2,4,7,9H2,1H3,(H,20,23)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNMVRMZJLOKAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CCCN2C(=O)C3=C(C=CS3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N-propylbenzamide](/img/structure/B2824663.png)




![methyl 4-(4-hydroxy-3-methoxyphenyl)-2-oxo-6-[(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2824677.png)

![N-(5-chloro-2-methylphenyl)-1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide](/img/structure/B2824680.png)
![N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2824681.png)
![3-[(3-chlorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2824683.png)


